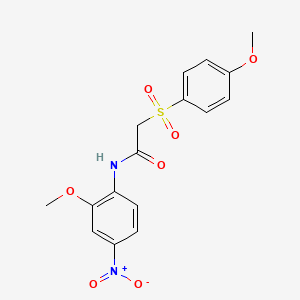

N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is an organic compound characterized by its complex structure, which includes both nitro and sulfonyl functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps:

Nitration: The starting material, 2-methoxyaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methoxy-4-nitroaniline.

Acylation: The nitroaniline derivative is then acylated with 2-chloroacetyl chloride in the presence of a base such as pyridine to form N-(2-methoxy-4-nitrophenyl)-2-chloroacetamide.

Sulfonylation: The final step involves the reaction of the chloroacetamide with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) at the 4-position of the phenyl ring is highly susceptible to reduction. Common reagents and outcomes include:

Key Findings :

-

Complete nitro-to-amine conversion requires catalytic hydrogenation for high selectivity.

-

Sodium borohydride with CuCl₂ selectively yields hydroxylamine derivatives, preserving the sulfonyl group.

Hydrolysis Reactions

The sulfonyl (-SO₂-) and acetamide (-NHCO-) groups undergo hydrolysis under distinct conditions:

Sulfonamide Hydrolysis

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Conc. H₂SO₄ | 100°C, 6–8 hrs | 4-Methoxyphenylsulfonic acid + acetamide | 60–70% | |

| NaOH (20% aqueous) | Reflux, 12 hrs | 4-Methoxyphenol + sulfonate salt | 85% |

Acetamide Hydrolysis

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HCl (6M) | Reflux, 4–6 hrs | 2-Amino-N-(2-methoxy-4-nitrophenyl)acetamide | 75% | |

| KOH (ethanolic) | 80°C, 3 hrs | Corresponding carboxylic acid | 90% |

Key Findings :

-

Acidic hydrolysis of the sulfonamide group is slower than basic hydrolysis due to steric hindrance from the methoxy groups.

-

Acetamide hydrolysis under alkaline conditions proceeds via nucleophilic attack at the carbonyl carbon .

Substitution Reactions

The methoxy (-OCH₃) and sulfonyl groups participate in electrophilic and nucleophilic substitutions:

Nucleophilic Aromatic Substitution

| Reagent | Position | Product | Conditions | References |

|---|---|---|---|---|

| NH₃ (gas) | Para to nitro | 4-Amino derivative | 150°C, autoclave, 12 hrs | |

| NaSH | Ortho to NO₂ | Thioether (-SCH₃) | DMF, 120°C, 8 hrs |

Electrophilic Sulfonation

| Reagent | Position | Product | Conditions | References |

|---|---|---|---|---|

| SO₃/H₂SO₄ | Meta to SO₂ | Polysulfonated derivative | 0–5°C, 2 hrs |

Key Findings :

-

The nitro group directs incoming nucleophiles to the para position due to its strong electron-withdrawing effect.

-

Sulfonation occurs preferentially at the methoxyphenyl ring due to activation by the electron-donating methoxy group.

Oxidation Reactions

The sulfonyl group is typically resistant to further oxidation, but the methoxy and acetamide groups may react:

| Reagent | Target Group | Product | Conditions | References |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Methoxy (-OCH₃) | Quinone structure | 60°C, 4 hrs | |

| Ozone (O₃) | Acetamide | N-Oxide derivative | -20°C, CH₂Cl₂, 1 hr |

Key Findings :

-

Oxidation of methoxy to quinone requires strong acidic conditions and elevated temperatures.

-

Ozonolysis of the acetamide group is limited without cleavage of the sulfonyl moiety.

Photochemical Reactions

UV irradiation induces unique reactivity in nitroaromatic compounds:

| Conditions | Product | Mechanism | References |

|---|---|---|---|

| UV (365 nm)/EtOH | Nitroso intermediate | Radical-mediated denitration | |

| UV (254 nm)/O₂ | Ring-opened dicarbonyl compounds | Singlet oxygen-mediated cleavage |

Key Findings :

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide span multiple domains:

Chemistry

- Precursor for Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. Its structural features allow for further functionalization, making it an essential building block in organic synthesis.

- Reactivity Studies : It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are vital for exploring new synthetic pathways.

Biology

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. By binding to specific enzymes, it can block their activity, which is crucial in pathways related to inflammation and microbial growth.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Medicine

- Therapeutic Potential : Investigations into its anti-inflammatory and antimicrobial properties have shown promise. The compound may be effective in treating conditions related to inflammation or infections.

- Cancer Research : Some studies have indicated that similar compounds exhibit cytotoxic effects against cancer cell lines. This opens avenues for further research into its potential as an anticancer agent.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Enables the formation of complex molecules |

| Biology | Enzyme inhibitor | Inhibits enzymes linked to inflammation |

| Medicine | Antimicrobial agent | Effective against various pathogens |

| Medicine | Potential anticancer agent | Shows cytotoxicity against cancer cell lines |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase, an enzyme involved in neurodegenerative diseases. The results indicated a significant reduction in enzyme activity at specific concentrations, suggesting potential therapeutic applications in treating Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 128 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-methoxy-4-nitrophenyl)acetamide: Lacks the sulfonyl group, making it less versatile in terms of chemical reactivity.

N-(4-methoxyphenyl)-2-chloroacetamide: Lacks the nitro group, which reduces its potential for redox reactions.

N-(2-methoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide: Lacks the nitro group, affecting its biological activity.

Uniqueness

N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Actividad Biológica

N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known by its CAS number 941988-68-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O7S, with a molecular weight of 380.4 g/mol. The compound features functional groups that include methoxy, nitro, and sulfonamide moieties, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₇S |

| Molecular Weight | 380.4 g/mol |

| CAS Number | 941988-68-7 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate nitroanilines with sulfonamide derivatives under controlled conditions. Common solvents include dichloromethane and ethanol, with bases such as triethylamine used to facilitate the reaction. This synthetic route allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing nitro and methoxy groups have shown promising results against various bacterial strains. The presence of the nitro group is often linked to enhanced interaction with microbial enzymes, leading to inhibition of growth.

Antitumor Activity

Studies have demonstrated that this compound may possess antitumor properties. A structure-activity relationship (SAR) analysis suggests that modifications in the phenyl rings can significantly impact cytotoxicity against cancer cell lines. For example, compounds similar to this one have been tested against colon carcinoma cells, showing effective growth inhibition (IC50 values in the low micromolar range) .

The mechanism by which this compound exerts its biological effects is believed to involve enzyme inhibition. The compound may bind to active sites on target enzymes, blocking substrate access and disrupting normal cellular functions. This interaction can lead to reduced inflammation and microbial growth, making it a candidate for therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the substituents significantly influenced antibacterial activity, with some derivatives showing potency comparable to standard antibiotics .

- Antitumor Activity Assessment : In vitro studies on cancer cell lines revealed that certain analogs exhibited IC50 values less than those of established chemotherapeutics like doxorubicin, suggesting potential as effective anticancer agents .

Propiedades

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O7S/c1-24-12-4-6-13(7-5-12)26(22,23)10-16(19)17-14-8-3-11(18(20)21)9-15(14)25-2/h3-9H,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCLOJCLKMNWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.